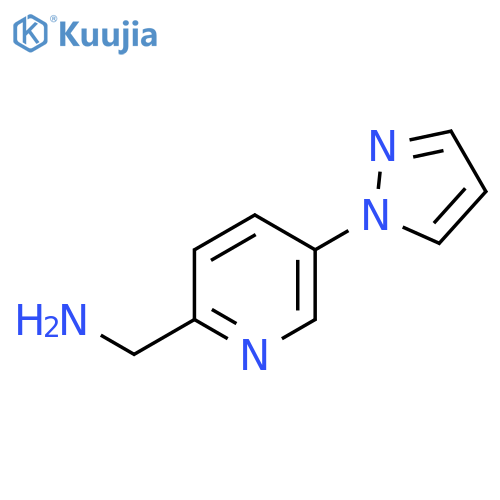Cas no 1211518-48-7 (5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine)
5-(1H-ピラゾール-1-イル)ピリジン-2-イルメタナミンは、ピラゾール基とピリジン環を有する複素環式化合物です。この化合物は、医薬品中間体や有機合成のビルディングブロックとして高い有用性を示します。特に、そのアミノ基はさらなる官能基変換が可能であり、多様な誘導体合成に適しています。分子内の窒素原子は金属イオンと配位能を有するため、触媒や機能性材料への応用も期待されます。また、高い安定性と溶解性を兼ね備えており、実験操作が容易という利点があります。

1211518-48-7 structure
商品名:5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine
CAS番号:1211518-48-7
MF:C9H10N4
メガワット:174.20250082016
MDL:MFCD18260794
CID:5186960
PubChem ID:79002299
5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- (5-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine
- [5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine
- starbld0015819
- 2-Pyridinemethanamine, 5-(1H-pyrazol-1-yl)-
- 5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine
-
- MDL: MFCD18260794
- インチ: 1S/C9H10N4/c10-6-8-2-3-9(7-11-8)13-5-1-4-12-13/h1-5,7H,6,10H2
- InChIKey: XKHHVGPHRJOUCZ-UHFFFAOYSA-N
- ほほえんだ: N1(C=CC=N1)C1=CN=C(CN)C=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 56.7
5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-199921-10.0g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 10.0g |
$4236.0 | 2023-02-15 | ||
| Enamine | EN300-199921-0.1g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-199921-1.0g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-199921-5g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-199921-1g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-199921-10g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-199921-0.5g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-199921-5.0g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 5.0g |
$2858.0 | 2023-02-15 | ||
| Enamine | EN300-199921-2.5g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-199921-0.05g |
[5-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine |
1211518-48-7 | 0.05g |
$827.0 | 2023-09-16 |
5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1211518-48-7 (5-(1H-pyrazol-1-yl)pyridin-2-ylmethanamine) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 57707-64-9(2-azidoacetonitrile)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
